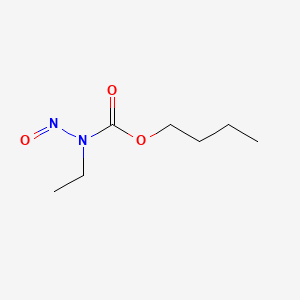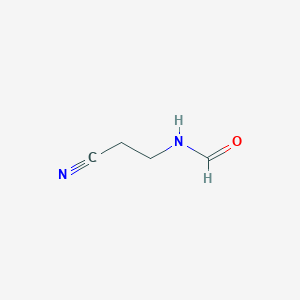
N-(2-cyanoethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)formamide is an organic compound with the molecular formula C7H9N3O. It is also known by other names such as N,N-bis(2-cyanoethyl)formamide and 3,3’-Formyliminodipropiononitrile . This compound is characterized by its transparent, light yellow, viscous liquid appearance and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-cyanoethyl)formamide can be synthesized through the reaction of acrylonitrile and formamide in the presence of bases. Specifically, the reaction involves two moles of acrylonitrile and one mole of formamide, with catalytic quantities of sodium . The reaction conditions typically involve heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of catalytic quantities of sodium helps in achieving efficient conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyanoethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce formic acid derivatives, while reduction reactions may yield amine derivatives .
Applications De Recherche Scientifique
N-(2-cyanoethyl)formamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(2-cyanoethyl)formamide involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity . The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2-cyanoethyl)formamide include:
Formamide: An amide derived from formic acid, used as a solvent and in the production of pharmaceuticals.
Dimethylformamide: A derivative of formamide, commonly used as a solvent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a liquid phase in gas chromatography and its potential role in prebiotic chemistry distinguish it from other similar compounds .
Propriétés
Numéro CAS |
59749-65-4 |
|---|---|
Formule moléculaire |
C4H6N2O |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)formamide |
InChI |
InChI=1S/C4H6N2O/c5-2-1-3-6-4-7/h4H,1,3H2,(H,6,7) |
Clé InChI |
LWUUXENGQFMODR-UHFFFAOYSA-N |
SMILES canonique |
C(CNC=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





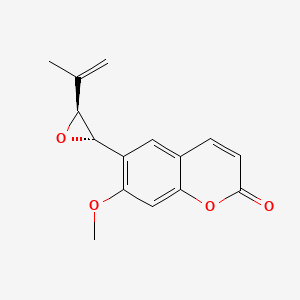
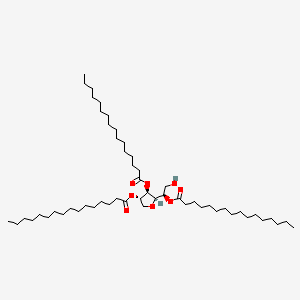

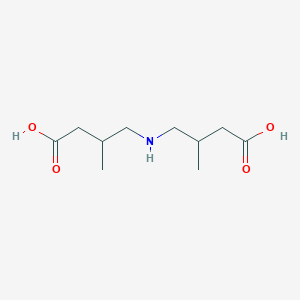
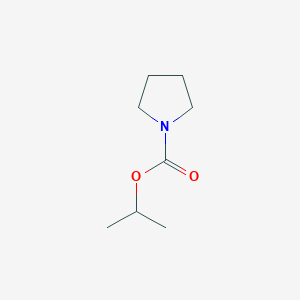
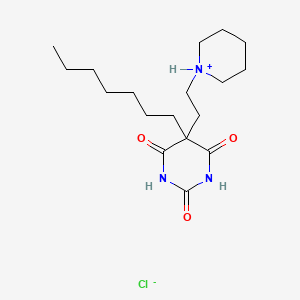


![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
